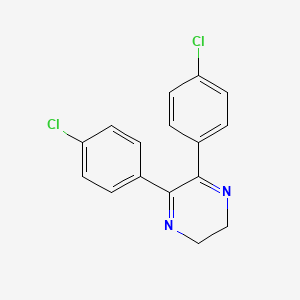
5,6-Bis(4-chlorophenyl)-2,3-dihydropyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Bis(4-chlorophenyl)-2,3-dihydropyrazine is a heterocyclic compound characterized by the presence of two chlorine-substituted phenyl groups attached to a dihydropyrazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis(4-chlorophenyl)-2,3-dihydropyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the intermediate hydrazone, which then undergoes cyclization to yield the desired dihydropyrazine compound. The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the reaction temperature is maintained around 80-100°C to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
化学反応の分析
Types of Reactions
5,6-Bis(4-chlorophenyl)-2,3-dihydropyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyrazine derivative.
Reduction: Reduction reactions can convert the dihydropyrazine ring to a fully saturated pyrazine ring.
Substitution: The chlorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: The major product is the corresponding pyrazine derivative.
Reduction: The major product is the fully saturated pyrazine ring.
Substitution: The major products are the substituted phenyl derivatives.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Research is ongoing to explore its potential as an anticancer agent, particularly in targeting specific cancer cell lines.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
作用機序
The mechanism by which 5,6-Bis(4-chlorophenyl)-2,3-dihydropyrazine exerts its effects is primarily through interaction with cellular targets. In antimicrobial applications, the compound disrupts bacterial cell membranes, leading to cell lysis. In anticancer research, it is believed to interfere with specific signaling pathways involved in cell proliferation and apoptosis.
類似化合物との比較
Similar Compounds
- 5,6-Bis(4-methylphenyl)-2,3-dihydropyrazine
- 5,6-Bis(4-fluorophenyl)-2,3-dihydropyrazine
- 5,6-Bis(4-bromophenyl)-2,3-dihydropyrazine
Uniqueness
5,6-Bis(4-chlorophenyl)-2,3-dihydropyrazine is unique due to the presence of chlorine atoms, which enhance its reactivity and potential biological activity. The chlorine atoms also contribute to the compound’s stability and ability to participate in various chemical reactions, making it a versatile compound for research and industrial applications.
特性
CAS番号 |
92405-76-0 |
|---|---|
分子式 |
C16H12Cl2N2 |
分子量 |
303.2 g/mol |
IUPAC名 |
5,6-bis(4-chlorophenyl)-2,3-dihydropyrazine |
InChI |
InChI=1S/C16H12Cl2N2/c17-13-5-1-11(2-6-13)15-16(20-10-9-19-15)12-3-7-14(18)8-4-12/h1-8H,9-10H2 |
InChIキー |
RIAFQYPVFUTTRH-UHFFFAOYSA-N |
正規SMILES |
C1CN=C(C(=N1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone](/img/structure/B14341519.png)
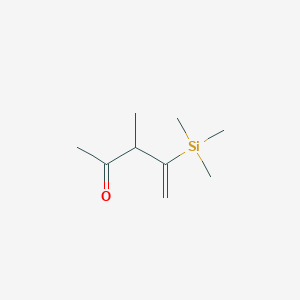
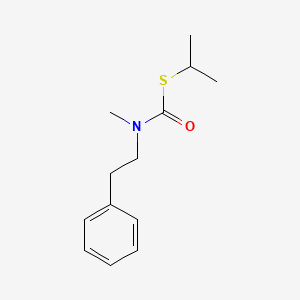
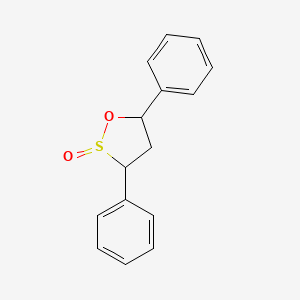
![2-Methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]benzene-1,3-diamine](/img/structure/B14341537.png)
![(2R)-2-[4-[(6-Chloro-2-quinoxalinyl)oxy]phenoxy]propanoyl chloride](/img/structure/B14341544.png)

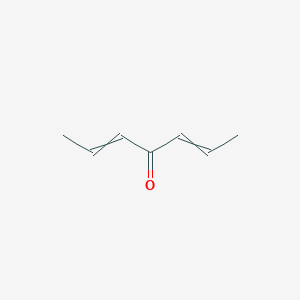
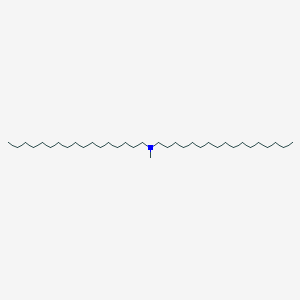
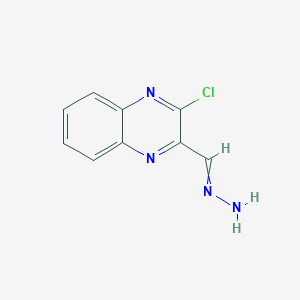
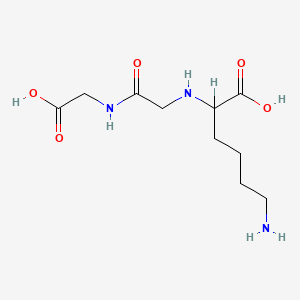
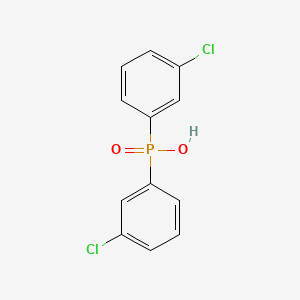
![Acetamide, N-[1-(4-methylphenyl)-2-oxo-2-phenylethyl]-](/img/structure/B14341595.png)

